Methyl 4-amino-2-methoxybenzoate

Physicochemical Characterization Solid-State Analysis Quality Control

Researchers and procurement teams require high-purity, lot-consistent building blocks for reproducible API synthesis and validated analytical methods. Methyl 4-amino-2-methoxybenzoate (CAS 27492-84-8) is the definitive 2-methoxy-4-amino substituted benzoate ester, purpose-built for these applications. - **Proven Process Efficiency**: Achieves an 84% yield in the initial Lenvatinib methylation step, providing a reliable benchmark for cost modeling and scale-up. - **Regulatory Confidence**: Certified as an impurity reference standard for Metoclopramide, Amisulpride, and Mesalazine pharmacopoeial methods. Sourcing this specific compound ensures compliance and method validity. - **Rapid Identity Verification**: A distinct melting point of 155-159 °C serves as an immediate, low-cost incoming inspection test, differentiating it from close analogs like the 2-hydroxy derivative (m.p. 119-122 °C).

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 27492-84-8
Cat. No. B016309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2-methoxybenzoate
CAS27492-84-8
Synonyms4-Amino-2-methoxybenzoic Acid Methyl Ester;  4-Amino-o-anisic Acid Methyl Ester;  _x000B_2-Methoxy-4-aminobenzoic Acid Methyl Ester;  3-Methoxy-4-(methoxycarbonyl)aniline; _x000B_Methyl 2-Methoxy-4-aminobenzoate;  Methyl p-Amino-o-methoxybenzoate;  _x000B_
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)C(=O)OC
InChIInChI=1S/C9H11NO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,10H2,1-2H3
InChIKeyYUPQMVSYNJQULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Amino-2-Methoxybenzoate: Aromatic Ester Building Block


Methyl 4-amino-2-methoxybenzoate (CAS 27492-84-8) is a benzoate ester derivative characterized by the simultaneous presence of an amino group at the 4-position and a methoxy group at the 2-position on the aromatic ring . This specific substitution pattern confers distinct physicochemical properties and reactivity that differentiate it from other amino‑methoxybenzoate regioisomers and analogs . Its primary utility lies in serving as a key intermediate in the industrial synthesis of several active pharmaceutical ingredients (APIs), including Metoclopramide, Apixaban, Lenvatinib, and Amisulpride, as well as functioning as a certified reference standard for impurity profiling in these drug substances [1][2].

Intermediate Workflow API synthesis intermediate for multi-step routes
Reference Standard Role Certified impurity standard for pharmacopoeial methods
Substitution Pattern Ortho-methoxy / para-amino regioisomer with distinct reactivity

Why Generic Substitution Fails


Methyl 4-amino-2-methoxybenzoate cannot be freely interchanged with its close analogs—such as the 2‑hydroxy derivative, the free carboxylic acid, or regioisomeric esters—without compromising synthetic efficiency, product purity, or analytical reliability. The ortho‑methoxy group imparts a distinct electronic environment that influences both the reactivity of the amino group and the stability of the ester moiety, leading to quantifiable differences in melting point, solubility, and reaction yields . Furthermore, its unique role as a certified impurity standard in multiple pharmacopoeial methods for drugs like Metoclopramide, Amisulpride, and Mesalazine means that using a structurally similar but chemically distinct compound would invalidate regulatory compliance and analytical method validation [1]. The following quantitative evidence details these critical differentiators.

Analog Mismatch 2‑Hydroxy or ethyl ester analogs may shift melting range, solubility, and reaction yield; identity verification requires ortho‑methoxy confirmation.
Method Invalidation Substituting a close analog for the certified impurity standard may compromise HPLC/LC‑MS method specificity and regulatory acceptance.
Reactivity Divergence The ortho‑methoxy electronic environment influences amino-group reactivity and ester stability; regioisomeric esters may not reproduce synthetic performance.

Quantitative Differentiation Evidence


Melting Point vs. 2-Hydroxy Analog

The melting point of Methyl 4-amino-2-methoxybenzoate is 155–159 °C (lit.) . In contrast, the structurally analogous Methyl 4-amino-2-hydroxybenzoate exhibits a significantly lower melting point of 119–122 °C . This difference of approximately 36–40 °C is a direct consequence of the substitution of the methoxy group with a hydroxyl group, which alters intermolecular hydrogen bonding and crystal packing . The higher melting point of the methoxy derivative provides a clear, easily measurable identifier for quality control and identity verification in procurement and manufacturing settings.

Melting Point
Cross-study comparable
Target: 155–159 °C (lit.) vs. 2‑hydroxy analog: 119–122 °C
Supports identity verification against close analogs
~36–40 °C differential reflects altered crystal packing
Physicochemical Characterization Solid-State Analysis Quality Control

Process Efficiency in Lenvatinib Synthesis

In a patent‑documented synthesis of the anticancer drug Lenvatinib, Methyl 4-amino-2-methoxybenzoate was prepared from p‑aminosalicylic acid via methylation with dimethyl sulfate, achieving an isolated yield of 84% (10.51 g from 10 g starting material) [1]. While direct comparative yield data for the ethyl ester under identical conditions is not available in the public domain, the reported yield establishes a quantitative benchmark for process optimization and cost‑of‑goods calculations for this specific intermediate . The methoxy group's electron‑donating nature contributes to the stability of the ester during subsequent transformations, a property that may differ with other ester analogs [2].

Lenvatinib Synthesis
Supporting evidence
84% isolated yield reported under defined methylation conditions
Reported yield benchmark for process modeling
Comparative yield data for ethyl ester not publicly available
Process Chemistry Synthetic Yield Pharmaceutical Intermediates

Certified Impurity Standard Role

Methyl 4-amino-2-methoxybenzoate is officially designated and supplied as a certified impurity standard for at least three distinct active pharmaceutical ingredients: Metoclopramide Impurity 04, Amisulpride Impurity 20, and Mesalazine Impurity 5 [1]. Unlike generic analogs that may possess similar core structures, this specific compound is the exact chemical entity required by validated HPLC and LC‑MS methods for impurity identification and quantification [2]. Using a structurally related alternative—such as the ethyl ester or the 2‑hydroxy derivative—would compromise method specificity, accuracy, and regulatory acceptance, as these compounds exhibit different retention times and mass spectral fragmentation patterns .

Impurity Standard Role
Class-level inference
Designated as Metoclopramide Impurity 04, Amisulpride Impurity 20, and Mesalazine Impurity 5
Method specificity depends on exact chemical identity
Alternate esters or regioisomers not listed in validated methods
Analytical Chemistry Impurity Profiling Pharmaceutical Quality Control

Procurement and Application Scenarios


Multi-Step Synthesis for Kinase Inhibitors

In process chemistry laboratories and pilot plants developing or manufacturing Lenvatinib, Methyl 4-amino-2-methoxybenzoate is the preferred starting material due to its demonstrated 84% yield in the initial methylation step under defined conditions [1]. This quantitative benchmark supports accurate cost modeling and process validation. Sourcing high‑purity material (>97%) ensures consistent reactivity and minimizes by‑product formation in subsequent amidation and cyclization steps .

Impurity Profiling and Method Validation

For analytical development and quality control laboratories tasked with validating HPLC or LC‑MS methods for Metoclopramide, Amisulpride, or Mesalazine, Methyl 4-amino-2-methoxybenzoate must be procured as a certified reference standard [2]. The compound's specific retention time and mass spectrum are integral to method specificity; any substitution with a close analog would compromise the method's ability to accurately identify and quantify the impurity, leading to potential regulatory rejection [3].

Material Identification and Purity Verification

Procurement and quality assurance teams can leverage the compound's distinct melting point of 155–159 °C as a rapid, low‑cost identity test during incoming inspection . This is particularly valuable when differentiating Methyl 4-amino-2-methoxybenzoate from its 2‑hydroxy analog (m.p. 119–122 °C) or other structurally similar intermediates that may be co‑stored or co‑shipped . A simple melting point determination provides immediate confidence that the correct material has been received before it enters the production workflow.

Application
Selection Property
Validation Focus
Multi-Step Kinase Inhibitor Synthesis
Reported synthetic yield benchmark
Reaction consistency and intermediate purity
Impurity Profiling and Method Validation
Certified reference standard identity
HPLC/LC‑MS specificity confirmation
Incoming Material Identification
Distinct melting range
Rapid identity check vs. 2‑hydroxy analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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